molecular formula C14H25NO3 B13547503 tert-butyl N-(2-cyclohexyl-1-oxopropan-2-yl)carbamate

tert-butyl N-(2-cyclohexyl-1-oxopropan-2-yl)carbamate

Cat. No.: B13547503
M. Wt: 255.35 g/mol
InChI Key: HTVNTKWHFSWMGZ-UHFFFAOYSA-N
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Description

tert-butyl N-(2-cyclohexyl-1-oxopropan-2-yl)carbamate is a chemical building block of interest in sophisticated medicinal chemistry and drug discovery efforts. Its structure, featuring a carbamate-protected amine and a ketone functional group, makes it a versatile intermediate for constructing more complex molecules. Researchers utilize this and related tert-butyl carbamate derivatives as key scaffolds in the design and synthesis of potential therapeutic agents. Specifically, structurally similar tert-butyl carbamate compounds have been identified as core intermediates in the development of potent agonists for the Formyl Peptide Receptor 2 (FPR2), a G-protein-coupled receptor recognized as a promising target for treating neurodegenerative and chronic inflammatory diseases . The tert-butyl carbamate group serves as a critical protecting group in multi-step synthetic routes, enabling the precise assembly of novel drug candidates aimed at modulating inflammatory pathways . This compound is intended for research and development applications only.

Properties

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

tert-butyl N-(2-cyclohexyl-1-oxopropan-2-yl)carbamate

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-14(4,10-16)11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3,(H,15,17)

InChI Key

HTVNTKWHFSWMGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C=O)C1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-cyclohexyl-1-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl ketone derivative under specific conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of an aqueous ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-cyclohexyl-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane. Reaction conditions often involve specific temperatures and pressures to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines .

Scientific Research Applications

Tert-butyl N-(2-cyclohexyl-1-oxopropan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-cyclohexyl-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Cycloalkyl Groups

Cyclohexyl vs. Cyclopentyl Derivatives
  • This increases solubility in polar solvents but may reduce membrane permeability in biological systems .
  • tert-Butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1): Stereochemical differences (cis vs. trans) affect crystal packing and melting points, as observed in X-ray diffraction studies using SHELX .

Table 1: Cycloalkyl Substituent Effects

Compound Substituent Key Feature Solubility (LogP) Application
Target Compound Cyclohexyl Hydrophobic, bulky ~3.2 (estimated) Peptide synthesis
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate Cyclopentyl-OH Polar, H-bond donor ~2.5 Enzyme inhibitor intermediates
Cyclobutyl and Tetrahydropyran Derivatives
  • However, this compound is discontinued, suggesting stability or synthetic challenges .
  • tert-Butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate (CAS: 88072-90-6): The tetrahydropyran (oxane) ring introduces an oxygen atom, improving water solubility (LogP ~2.8) and electronic effects for SN2 reactions .

Functional Group Modifications

Benzimidazolone and Aromatic Derivatives
  • tert-Butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate : The benzimidazolone group enhances π-π stacking interactions, making it a potent inhibitor of 8-oxo-guanine DNA glycosylase (LCMS [M-Boc+H]+ = 266). Its synthesis yield (80%) surpasses aliphatic analogs due to stabilized intermediates .
Hydroxy and Amino Derivatives
  • tert-Butyl N-[(1S)-2-(methoxy(methyl)amino)-1-methyl-2-oxo-ethyl]carbamate: The methoxy(methyl)amino group introduces a chelating site for metal catalysts, useful in asymmetric synthesis. NMR data (δ 1.38 ppm for tert-butyl) confirm regioselective protection .

Biological Activity

Tert-butyl N-(2-cyclohexyl-1-oxopropan-2-yl)carbamate is a carbamate derivative notable for its potential biological activity, particularly in enzyme inhibition. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H23NO3C_{13}H_{23}NO_3, with a molecular weight of approximately 241.33 g/mol. The compound features a tert-butyl group and a cyclohexyl moiety attached to a carbamate functional group, contributing to its unique steric and electronic properties.

The biological activity of this compound primarily involves the inhibition of specific enzymes. The carbamate moiety can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This mechanism is significant in various biochemical pathways, making the compound relevant for drug development and therapeutic interventions.

Biological Activity Overview

Research indicates that this compound exhibits notable enzyme inhibition properties, particularly against proteases involved in extracellular matrix degradation and thyroid hormone release. These interactions are crucial for assessing its therapeutic potential.

Table 1: Summary of Biological Activities

Activity Target Enzyme Inhibition Type IC50 Value
Enzyme InhibitionProteases (e.g., TgCPL)Covalent bond formation115 nM
Interaction with Thyroid HormonesThyroid hormone release proteaseCompetitive inhibitionNot specified

Case Studies

  • Inhibition of Toxoplasma gondii Cathepsin L (TgCPL) :
    A study demonstrated that inhibitors targeting TgCPL could significantly reduce neuronal cysts in chronic toxoplasmosis models. This compound was shown to inhibit TgCPL with an IC50 value as low as 115 nM, indicating its potential as a therapeutic agent against chronic infections caused by T. gondii .
  • Selectivity and Potency :
    In further investigations, the compound was assessed for selectivity against human proteases, revealing a promising profile that could be exploited in drug design .

Research Findings

Recent studies have focused on the synthesis and optimization of this compound for enhanced biological activity. The synthesis typically involves the reaction of tert-butyl carbamate with cyclohexyl ketones under controlled conditions to maximize yield and purity.

Table 2: Comparative Analysis with Related Compounds

Compound Name Structural Features Unique Aspects
Tert-butyl N-(1-cyclopropyl-1-oxopropan-2-yl)carbamateCyclopropyl instead of cyclohexylDifferent steric effects due to smaller ring size
Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamateHydroxymethyl group replaces ketoneEnhanced polarity and potential hydrogen bonding
Tert-butyl N-(1-cyclohexyl-2-hydroxyethyl)carbamateHydroxyethyl group instead of oxoIncreased solubility and reactivity due to hydroxyl

Q & A

Q. What are the key synthetic strategies for tert-butyl N-(2-cyclohexyl-1-oxopropan-2-yl)carbamate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

  • Protection of amines : Use of tert-butyl carbamate as a protecting group via di-tert-butyl dicarbonate (Boc₂O) in the presence of bases like triethylamine .
  • Cyclization/functionalization : Reactions with cyclohexyl ketone derivatives under controlled pH (6–8) and temperature (0–25°C) to minimize side products .
  • Solvent selection : Dichloromethane (DCM) or ethanol for solubility and stability . Yield optimization requires monitoring by TLC or HPLC, with purification via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., tert-butyl at δ 1.2–1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight verification (e.g., calculated 255.74 g/mol) .
  • X-ray Diffraction (XRD) : SHELXL for crystallographic refinement, particularly for resolving steric effects in the cyclohexyl moiety .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., twinning or disorder) be resolved during structure determination?

  • High-resolution data : Use synchrotron radiation to improve data quality .
  • SHELXL refinement : Employ the TWIN/BASF commands for twinned data and PART/SUMP for disordered regions .
  • Validation tools : Check for outliers using R-factor analysis and the Coot software for model rebuilding .

Q. What strategies mitigate low yields in reactions involving steric hindrance from the cyclohexyl group?

  • Solvent polarity adjustment : Use DMF or THF to enhance reactant mobility .
  • Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
  • Temperature gradients : Slow warming (0°C → RT) to stabilize intermediates .

Q. How does the tert-butyl group influence the compound’s stability and reactivity in medicinal applications?

  • Steric protection : Shields the carbamate from enzymatic degradation, prolonging half-life in biological assays .
  • Lipophilicity enhancement : LogP increases by ~1.5 units, improving membrane permeability (measured via HPLC) .
  • Comparative data :
DerivativeHalf-life (h)LogP
tert-Butyl8.22.3
Methyl2.10.8

Q. What methodologies elucidate stereochemical outcomes in asymmetric synthesis?

  • Chiral HPLC : Use columns like Chiralpak AD-H to separate enantiomers .
  • Circular Dichroism (CD) : Correlate optical activity with absolute configuration .
  • Density Functional Theory (DFT) : Predict favored transition states using Gaussian09 .

Data Contradiction Analysis Example

Issue : Discrepancies in reported bioactivity (e.g., IC₅₀ values vary by 10-fold across studies).
Resolution :

  • Standardized assays : Use identical cell lines (e.g., HEK293) and controls .
  • Batch purity verification : Ensure >95% purity via HPLC before testing .
  • Meta-analysis : Compare data from peer-reviewed journals excluding commercial sources .

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